molecular formula C17H16N2O3 B5498017 METHYL 2-{2-[HYDROXY(PHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE

METHYL 2-{2-[HYDROXY(PHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE

Cat. No.: B5498017
M. Wt: 296.32 g/mol
InChI Key: SBCXFZQMSVPTPA-UHFFFAOYSA-N
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Description

METHYL 2-{2-[HYDROXY(PHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE is a complex organic compound with a unique structure that includes a benzodiazole ring, a hydroxyphenyl group, and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{2-[HYDROXY(PHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE typically involves the reaction of 2-hydroxybenzaldehyde with an appropriate amine to form the benzodiazole ring. This intermediate is then reacted with methyl acetate under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like benzene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{2-[HYDROXY(PHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

METHYL 2-{2-[HYDROXY(PHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-{2-[HYDROXY(PHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound can act as a radical photoinitiator, generating free radicals upon exposure to UV light, which then initiate polymerization reactions. This property makes it valuable in the development of UV-curable resins and coatings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{2-[HYDROXY(PHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE is unique due to its specific structure, which combines a benzodiazole ring with a hydroxyphenyl group and an acetate moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

methyl 2-[2-[hydroxy(phenyl)methyl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-22-15(20)11-19-14-10-6-5-9-13(14)18-17(19)16(21)12-7-3-2-4-8-12/h2-10,16,21H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCXFZQMSVPTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645068
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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